molecular formula C11H11ClO3 B1332289 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde CAS No. 692279-00-8

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

Cat. No. B1332289
M. Wt: 226.65 g/mol
InChI Key: NRDGWVVVMWKGRU-UHFFFAOYSA-N
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Description

The compound 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde is a derivative of benzaldehyde with substitutions that include an allyloxy group, a chloro group, and a methoxy group. While the specific compound is not directly studied in the provided papers, related compounds with similar substituents have been synthesized and analyzed, providing insights into the potential characteristics of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde.

Synthesis Analysis

The synthesis of related compounds often involves green chemistry approaches, as seen in the synthesis of a novel binary organic complex involving 4-chloroaniline and 3-hydroxy-4-methoxybenzaldehyde . Another related compound, 4-benzyloxy-2-methoxybenzaldehyde, was synthesized using an O-alkylation reaction followed by a Vilsmeier-Hack (V-H) reaction, achieving an overall yield of 82.26% . These methods suggest that the synthesis of 4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde could potentially be carried out using similar green chemistry principles and reactions.

Molecular Structure Analysis

X-ray diffraction (XRD) studies confirm the formation of complexes and provide details on the crystal structure and atomic packing . The structure of a related compound, 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde, was determined by X-ray analysis, indicating that such analyses are crucial for understanding the molecular structure of these compounds .

Chemical Reactions Analysis

The reactivity of these compounds can be inferred from the synthesis methods and the chemical reactions they undergo. For instance, the condensation reaction used to obtain 4-chloro-N'-(4-methoxybenzylidene)benzohydrazide indicates the reactivity of the methoxybenzaldehyde group towards hydrazide . The regioselective reductive alkylation of 3,4,5-trimethoxybenzaldehyde dimethylacetal to synthesize 4-alkyl-3,5-dimethoxybenzaldehydes demonstrates the potential for selective functionalization of the benzaldehyde core .

Physical and Chemical Properties Analysis

Spectroscopic techniques such as IR, NMR, and UV-Vis absorption spectra are used to characterize the compounds and study their physicochemical properties . The transmission spectra of the grown crystal of a complex similar to the compound of interest show a 70% transmittance efficiency with a cutoff wavelength of 412 nm . The band gap and refractive index of the crystal have also been studied, which are important for understanding the optical properties . Theoretical calculations, including density functional theory (DFT), provide additional insights into the vibrational frequencies, NMR chemical shifts, and molecular electrostatic potential (MEP) of related compounds .

Scientific Research Applications

Synthesis and Natural Occurrence

  • Synthesis of Benzofurans: A study by Mali and Massey (1998) described a procedure for synthesizing 5-allyl-2-aryl-7-methoxybenzofurans from 2-allyloxy-3-methoxybenzaldehyde. This synthesis contributes to the understanding of naturally occurring benzofurans (Mali & Massey, 1998).

Solubility and Chemical Properties

  • Solubility and Activity Coefficients: Larachi et al. (2000) provided experimental data on the solubility of related chloro-hydroxy-methoxybenzaldehydes in water, which is valuable for understanding the solubility behavior of similar compounds (Larachi et al., 2000).

Anticancer Activity

  • Anticancer Synthesis: Sayekti et al. (2021) explored the synthesis of C-4-alyloxy-3-methoxyphenylcalix[4]resorcinarene, which showed cytotoxic activity against HeLa and T47D cells, suggesting potential anticancer applications (Sayekti et al., 2021).

Antioxidant Activity

  • Chalcone Derivatives Synthesis: Rijal et al. (2022) conducted a study on the synthesis of derivatives from halogenated vanillin, including chloro-hydroxy-methoxybenzaldehyde, and evaluated their antioxidant activity (Rijal et al., 2022).

Catalysis and Reaction Chemistry

  • Catalytic Activities in Cross-Coupling Reactions: Deschamps et al. (2007) investigated the use of a methoxybenzaldehyde ligand in palladium(II) complexes for Suzuki and Sonogashira cross-coupling reactions, highlighting the compound's role in catalytic processes (Deschamps et al., 2007).

Organic Synthesis

  • Synthesis of N-Piperidine Benzamides: Cheng De-ju (2015) described the synthesis of N-allyl-2-chloro-N-(piperidin-4-yl) benzamide from 1-benzylpiperidin-4-one, using a bromomethyl derivative of 4-methoxybenzaldehyde, indicating its application in the synthesis of complex organic compounds (Cheng De-ju, 2015).

Safety And Hazards

The safety and hazards associated with “4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde” are not explicitly mentioned in the available literature.


Future Directions

The future directions for “4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde” are not explicitly mentioned in the available literature. However, allyloxy compounds are often used in organic synthesis and could have potential applications in various fields1.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde”. For a more comprehensive understanding, further research and studies would be required.


properties

IUPAC Name

2-chloro-5-methoxy-4-prop-2-enoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-3-4-15-11-6-9(12)8(7-13)5-10(11)14-2/h3,5-7H,1,4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRDGWVVVMWKGRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C=O)Cl)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366799
Record name 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Allyloxy)-2-chloro-5-methoxybenzaldehyde

CAS RN

692279-00-8
Record name 4-(ALLYLOXY)-2-CHLORO-5-METHOXYBENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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